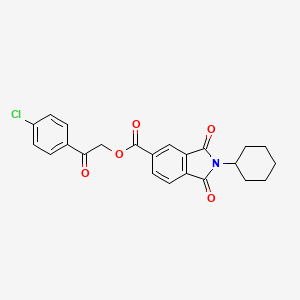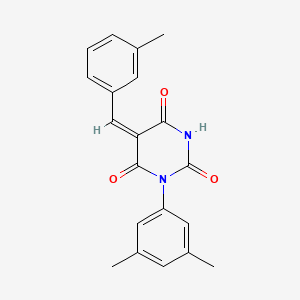![molecular formula C21H31N5O2 B5101145 1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5101145.png)
1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives often involves the condensation of different precursor molecules in the presence of suitable catalysts. While specific synthesis details for this compound are not directly available, analogous compounds are synthesized through condensation reactions, cyclization, and amination steps. For instance, the synthesis of related triazole compounds involves condensation of isocyanates with amines, followed by cyclization with hydrazine hydrate, highlighting a general pathway for triazole synthesis that could be relevant for this compound as well (Jiu-Fu Lu et al., 2017).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including this compound, is characterized by the presence of a triazole ring, a common feature providing a rigid scaffold that can interact with various biological targets. The crystal structure analysis of similar compounds has shown that these molecules can adopt specific conformations which are crucial for their biological activities. For example, the crystal structure determination of related compounds reveals monoclinic systems and specific space groups, indicating the detailed geometric arrangements that could also apply to our compound of interest (X. Ji et al., 2018).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions due to the reactivity of the triazole ring and the functional groups attached to it. These reactions include nucleophilic substitution reactions at the aromatic ring, modifications at the triazole moiety, and transformations of the side chains. The chemical properties of these compounds are influenced by their structure, facilitating interactions with biological molecules, which is crucial for their biological activities.
Physical Properties Analysis
The physical properties of triazole derivatives like solubility, melting point, and crystallinity are influenced by their molecular structure. While specific data on this compound are not provided, related molecules exhibit distinct physical properties that can be correlated with their structural attributes. For instance, the synthesis and crystal structure analysis of similar compounds provide insights into their solubility and stability, which are essential for their practical applications (G. Kotan & H. Yüksek, 2016).
Chemical Properties Analysis
The chemical properties of "1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide" are expected to include its reactivity with various chemical agents, stability under different conditions, and potential as a ligand for biological targets. These properties are derived from the functional groups present in the molecule, such as the triazole ring, which is a key site for chemical interactions. The study of similar compounds provides a basis for understanding the reactivity and interaction mechanisms of triazole derivatives, offering insights into their potential chemical behaviors (N. Rao et al., 2022).
Propiedades
IUPAC Name |
1-(4-butylphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-3-4-6-18-7-9-19(10-8-18)26-17(2)20(23-24-26)21(27)22-11-5-12-25-13-15-28-16-14-25/h7-10H,3-6,11-16H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUGESZLJQAXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-ethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101063.png)

![N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5101074.png)
![2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5101078.png)
![1-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B5101079.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine oxalate](/img/structure/B5101082.png)
![3-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5101090.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5101112.png)

![4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5101118.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5101136.png)
![3-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5101151.png)